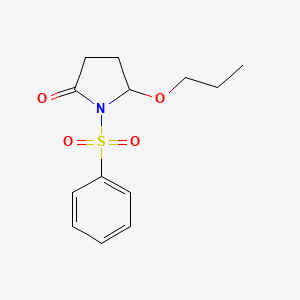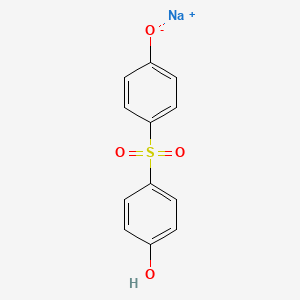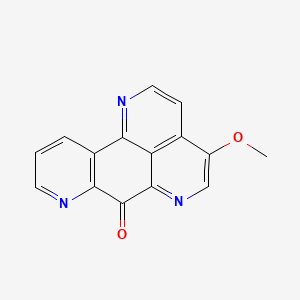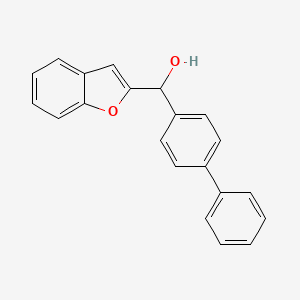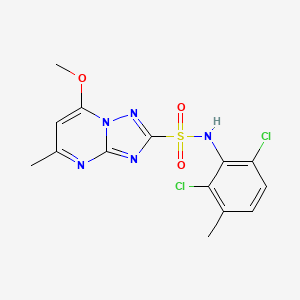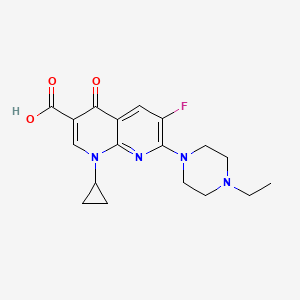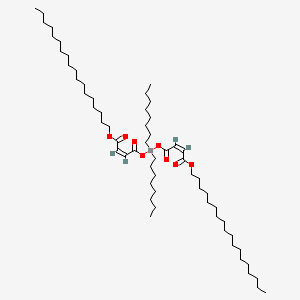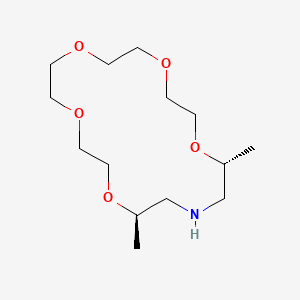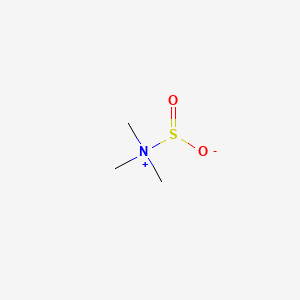
Trimethylsulphinatoammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsulphinatoammonium is a chemical compound with the molecular formula C₃H₉NO₂S. It is a white solid that is highly soluble in water and can decompose into trimethylsulphide and ammonia. This compound is known for its strong anionic properties and is often used as a reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsulphinatoammonium can be synthesized through the reaction of trimethylamine with sulphur dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsulphinatoammonium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trimethylsulphoxide.
Reduction: It can be reduced to form trimethylsulphide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include trimethylsulphoxide, trimethylsulphide, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Trimethylsulphinatoammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of nitroalkanes.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying protein structures.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which trimethylsulphinatoammonium exerts its effects involves its strong anionic properties. It can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to trimethylsulphinatoammonium include:
- Trimethylsulphoxide
- Trimethylsulphide
- Dimethylsulphoxide
- Dimethylsulphide
Uniqueness
What sets this compound apart from these similar compounds is its strong anionic properties and its ability to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific applications .
Propiedades
Número CAS |
31051-75-9 |
|---|---|
Fórmula molecular |
C3H9NO2S |
Peso molecular |
123.18 g/mol |
Nombre IUPAC |
[dimethyl(sulfinato)azaniumyl]methane |
InChI |
InChI=1S/C3H9NO2S/c1-4(2,3)7(5)6/h1-3H3 |
Clave InChI |
FNUGODQUVBJWTP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




